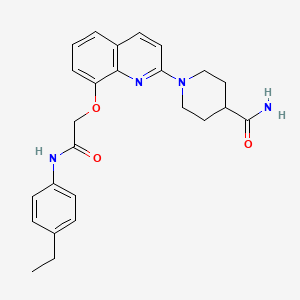

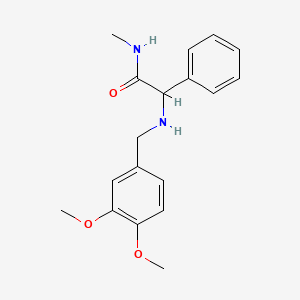

2-((3,4-dimethoxybenzyl)amino)-N-methyl-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3,4-dimethoxybenzyl)amino)-N-methyl-2-phenylacetamide” is a complex organic molecule. It contains a benzyl group (a phenyl ring attached to a methylene bridge), which is substituted with two methoxy groups (OCH3) at the 3rd and 4th positions . It also has an amide group (CONH2), which is a common functional group in biochemistry and drug design .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and amide groups could potentially influence its shape and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Anti-Ulcer Effects

This compound has been found to have significant anti-ulcer effects. It has been evaluated using various types of experimental gastric and duodenal ulcers in rats. Pretreatment with this compound resulted in a dose-related inhibition of water-immersion stress-, serotonin-, acetylsalicylic acid (ASA)-, indometacin-, ethanol-, and 2-deoxy-D-glucose (2DG) plus indometacin-induced gastric ulcers as well as cysteamine-induced duodenal ulcers .

Gastric Acid and Pepsin Output Reduction

At doses of 30 mg/kg p.o. and above, this compound produced a significant decrease in gastric acid and pepsin output in pylorus-ligated rats .

Gastric Mucosal Blood Flow Increase

At effective anti-ulcer doses, this compound produced a sustained increase in gastric mucosal blood flow in conscious, restrained rats .

Inhibition of Gastric Acid Secretion

In anesthetized rats with acute gastric fistulae, 30 mg/kg i.v. of this compound significantly inhibited gastric acid secretion stimulated by 2DG .

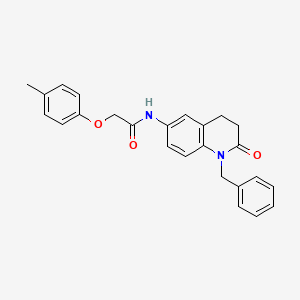

Anticancer Properties

N-(tetrahydroquinolin-1-yl) amide compound A, which is similar to the compound , can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

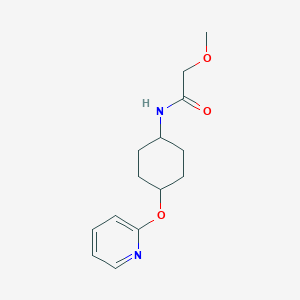

Treatment of Metabolic and Immunological Diseases

Retinoid nuclear modulators B, which are similar to the compound , are important agents for the treatment of metabolic and immunological diseases .

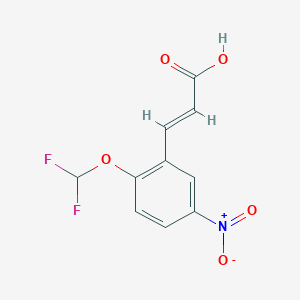

Treatment of Neuroinflammation

Lipopolysaccharide (LPS)-induced inflammatory mediators C and D, which are similar to the compound , might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Acceleration of Chronic Gastric Ulcer Healing

The rate of healing of chronic gastric ulcers induced by acetic acid was significantly accelerated by this compound (100 and 300 mg/kg p.o.) .

Mécanisme D'action

Target of Action

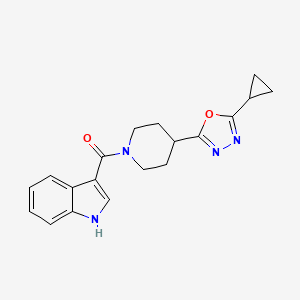

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Pharmacokinetics

It’s worth noting that the compound’s solubility in various organic solvents such as ethanol, ether, and chloroform suggests that it may have good bioavailability .

Result of Action

A compound with a similar structure, dq-2511, has been found to have antiulcer effects in experimental gastric and duodenal ulcers in rats .

Action Environment

The compound’s stability in air and water suggests that it may be relatively resistant to environmental changes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylamino]-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-19-18(21)17(14-7-5-4-6-8-14)20-12-13-9-10-15(22-2)16(11-13)23-3/h4-11,17,20H,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGJPBSNYMIPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)

![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)

![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)

![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)